molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0

2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2766872
CAS No.: 537044-59-0
M. Wt: 459.56
InChI Key: DDTSFVMDIJSLCR-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves a multi-step process:

  • Preparation of 2-aminobenzylthio derivatives: : Starting with benzylamine and thiophenol, the formation of a benzylthio derivative is achieved through a condensation reaction.

  • Formation of pyrimidoquinoline core: : This step involves the reaction of the benzylthio derivative with a ketoester, followed by cyclization under acidic conditions to form the pyrimidoquinoline core.

  • Functionalization of the phenyl ring: : The hydroxyl group is introduced through a Friedel-Crafts acylation, followed by reduction to yield the hydroxyphenyl moiety.

Industrial Production Methods

Industrial production might optimize these routes through the use of continuous flow chemistry, catalytic processes, and solvent recovery systems to enhance yield, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduced to form corresponding amines or alcohols.

  • Substitution: : Substitution reactions occur primarily at the benzylthio and phenyl hydroxyl positions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.

  • Reducing agents: : Such as lithium aluminum hydride for reduction.

  • Catalysts: : Acid or base catalysts for facilitating substitution reactions.

Major Products

Major products depend on the type of reaction:

  • Oxidation: : Yields sulfoxides and sulfones.

  • Reduction: : Produces amines or alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used in the synthesis of complex molecular architectures due to its versatile reactivity.

Biology

Studied for its potential as an enzyme inhibitor, influencing biological pathways and disease mechanisms.

Medicine

Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their function, or binding to receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives

  • Pyrimidine analogs

  • Benzothiazole compounds

Uniqueness

What sets 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is its unique combination of a pyrimidoquinoline core with benzylthio and hydroxyphenyl functionalities, providing a distinct reactivity profile and biological activity.

And there you have it—a comprehensive dive into this compound. A mouthful, but quite the fascinating compound!

Properties

CAS No.

537044-59-0

Molecular Formula

C26H25N3O3S

Molecular Weight

459.56

IUPAC Name

2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32)

InChI Key

DDTSFVMDIJSLCR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C

solubility

not available

Origin of Product

United States

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